molecular formula C14H20ClNO2 B1297280 Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine CAS No. 5427-37-2

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine

Cat. No.: B1297280
CAS No.: 5427-37-2
M. Wt: 269.77 g/mol
InChI Key: BILHUAGLEOWGSF-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine is an organic compound with the molecular formula C14H17NO2 It is characterized by a benzo[1,3]dioxole ring attached to a cyclohexyl-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine typically involves the following steps:

    Formation of Benzo[1,3]dioxole: The benzo[1,3]dioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of Cyclohexyl-amine: The benzo[1,3]dioxole intermediate is then reacted with cyclohexyl-amine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest . The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine is unique due to its specific combination of the benzo[1,3]dioxole ring and cyclohexyl-amine group, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds.

Properties

CAS No.

5427-37-2

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13;/h6-8,12,15H,1-5,9-10H2;1H

InChI Key

BILHUAGLEOWGSF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

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